molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No. B048628
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.6 mmol of 1-cyclohexylbenzyl hydroperoxide are added at a temperature of 110° C. to 30 mmol of cyclohexylbenzene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. 1-cyclohexylbenzene hydroperoxide is obtained at a selectivity of 96.2% at a cyclohexylbenzene conversion rate of 28.6%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
1-cyclohexylbenzyl hydroperoxide
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ON1C(=O)C2=CC=CC=C2C1=O.[CH:13]1([C:19]2([CH:27]=[CH:26][CH:25]=[CH:24][CH2:23]2)C[O:21][OH:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[CH:28]1([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1>>[O-:21][OH:22].[CH:19]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1.[CH:34]1([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
1-cyclohexylbenzyl hydroperoxide
Quantity
0.6 mmol
Type
reactant
Smiles
C1(CCCCC1)C1(COO)CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[O-]O.C1(CCCCC1)C1=CC=CC=C1
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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